1,1,1-Tris(p-glycidyloxyphenyl)propane
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Overview
Description
2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane is a complex organic compound with the molecular formula C30H32O6 and a molecular weight of 488.6 g/mol It is known for its unique structure, which includes three oxirane (epoxide) rings attached to a central propylidynetris core linked through p-phenyleneoxymethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane typically involves the reaction of tris(4-hydroxyphenyl)propane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl ethers, which are then cyclized to form the oxirane rings.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane rings are opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products:
Oxidation: Diols are the primary products.
Reduction: Alcohols are formed.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry due to its reactive oxirane rings.
Biology: Investigated for its potential as a biocompatible material in biomedical applications.
Medicine: Explored for drug delivery systems owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are crucial for its applications as a cross-linking agent and in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Tris(4-hydroxyphenyl)methane: Similar structure but lacks the oxirane rings.
Tris(4-hydroxyphenyl)propane: Precursor in the synthesis of 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane.
Glycidyl ethers: Compounds with similar reactive oxirane rings.
Uniqueness: 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane is unique due to the presence of three oxirane rings, which impart high reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
68517-02-2 |
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Molecular Formula |
C30H32O6 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[[4-[1,1-bis[4-(oxiran-2-ylmethoxy)phenyl]propyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C30H32O6/c1-2-30(21-3-9-24(10-4-21)31-15-27-18-34-27,22-5-11-25(12-6-22)32-16-28-19-35-28)23-7-13-26(14-8-23)33-17-29-20-36-29/h3-14,27-29H,2,15-20H2,1H3 |
InChI Key |
VLVBXHBIJRSJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
Origin of Product |
United States |
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